molecular formula C10H6F2N2O2S B7966328 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B7966328
M. Wt: 256.23 g/mol
InChI Key: DTULNBHBHAKVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6F2N2O2S and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Thiazole and oxazole containing amino acids and peptides, including derivatives of thiazole-4-carboxylic acid, have shown moderate antibacterial activity against various bacteria and fungi, such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Candida albicans, and others (Stanchev et al., 1999).

  • Synthesis of Heterocyclic γ-Amino Acids : Thiazole-5-carboxylic acids are valuable in mimicking the secondary structures of proteins like helices, β-sheets, turns, and β-hairpins. A chemical route has been developed for the synthesis of these compounds, which are useful in drug design and protein engineering (Mathieu et al., 2015).

  • Pharmacological Properties : Basic esters of thiazole carboxylic acids, including derivatives of thiazole-5-carboxylic acid, have been examined for their pharmacological properties. These compounds were found to possess spasmolytic properties and showed stimulant effects on the central nervous system (Chance et al., 1946).

  • Antifungal and Antiviral Activities : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown good fungicidal activity and effectiveness against Tobacco Mosaic Virus (TMV), indicating potential applications in agricultural chemistry (Fengyun et al., 2015).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of various novel thiazole derivatives, which can be critical for the development of new pharmaceuticals and agrochemicals. These include the synthesis of 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated processes (Baker & Williams, 2003).

Properties

IUPAC Name

5-amino-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2S/c11-4-2-1-3-5(12)6(4)9-14-7(10(15)16)8(13)17-9/h1-3H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULNBHBHAKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=C(S2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (530 mg, 1.49 mmol) in MeOH (10 mL) was added HCl in dioxane (4 M, 5 mL, 20.0 mmol). The reaction mixture was stirred at room temperature for 48 hr and the solvents removed under reduced pressure to give 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid as the hydrochloride salt. 1H NMR (400 MHz, d6-DMSO) δ 7.57-7.45 (m, 1H), 7.29-7.18 (m, 2H), 5.30 (br s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 2
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 3
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 4
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 5
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 6
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.